molecular formula C10H12BrN3 B2906555 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine CAS No. 1784871-38-0

5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B2906555
CAS No.: 1784871-38-0
M. Wt: 254.131
InChI Key: KARQRQWTKJYTON-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine is a halogenated heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with bromine at position 5, a methyl group at position 2, and an isopropyl group at position 2. These reactions typically proceed through cyclization and alkylation pathways, with substituent positions influenced by phase-transfer catalysis (PTC) conditions .

Such derivatives are explored for pharmacological applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

5-bromo-2-methyl-3-propan-2-ylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-6(2)14-7(3)12-8-4-5-9(11)13-10(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARQRQWTKJYTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with isopropyl bromide and methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as the base. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. It features a bromine atom at the 5-position and isopropyl and methyl groups at the 3- and 2-positions, respectively. The imidazo[4,5-b]pyridine structure is composed of fused imidazole and pyridine rings, contributing to its chemical reactivity and biological activity. The molecular formula for this compound is C₉H₁₀BrN₃, and it has a molecular weight of approximately 228.1 g/mol.

Reactivity
The presence of the bromine substituent in this compound allows it to participate in nucleophilic substitution reactions. The imidazo ring can also undergo various electrophilic substitutions because of its electron-rich nature.

Potential Applications
this compound has potential applications in various fields:

  • Materials science
  • কীটনাশক
  • Pharmaceutical research

Biological Activities
Compounds in the imidazo[4,5-b]pyridine class have demonstrated significant biological activities. Studies have indicated that this compound interacts with various biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Substituents Biological Activity/Properties Key References
5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine 5-Br, 2-Me, 3-isoPr Inferred: Potential kinase/antimicrobial activity (based on analogues) Synthesized
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine 5-Br, 2-Me Commercial availability; no reported bioactivity
5-Bromo-2-(2-chloro-5-methylpyridin-3-yl)-3H-imidazo[4,5-b]pyridine (5e) 5-Br, 2-(2-Cl-5-Me-pyridinyl) Antibacterial (vs. S. aureus, E. coli)
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine 6-Br, 2-furan, 3-propargyl Enhanced bioactivity due to alkyne modification
6-Bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine 6-Br, 2-(4-NO₂-Ph), 3-(BrC₁₂H₂₄) Structural studies (Hirshfeld/DFT analysis)
Key Observations:
  • Halogen Effects : Bromine at position 5 or 6 enhances electrophilicity and binding to biological targets (e.g., kinases, antimicrobial enzymes) . Chlorine or fluorine substitutions at position 6 reduce steric hindrance but may alter electronic properties .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, furan) at position 2 enhance π-π stacking interactions in crystal structures , while aliphatic chains (e.g., propargyl, bromododecyl) introduce flexibility or hydrophobicity .

Crystallographic and Computational Insights

  • Crystal Packing : Bulky substituents (e.g., 12-bromododecyl) induce layered molecular packing, while planar groups (e.g., furan) promote dimerization via hydrogen bonds .
  • DFT Studies : Computed bond lengths and angles for brominated derivatives align with experimental XRD data, validating their structural stability .

Biological Activity

5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12BrN3
  • Molecular Weight : 254.126 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 362.1 °C
  • Flash Point : 172.8 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

In Vitro Evaluation

In a study evaluating antimicrobial efficacy, the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

PathogenMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Candida albicans0.500

The compound's effectiveness was comparable to standard antibiotics like ciprofloxacin and vancomycin, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

Cytotoxicity Studies

In vitro cytotoxicity assays against various cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
HeLa25.0
A54930.0
PC-335.0

These results suggest that the compound may induce apoptosis in cancer cells while sparing normal cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit DNA gyrase, a critical enzyme for bacterial replication .
  • Anticancer Mechanism : It has been suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression, particularly at the G1/S phase transition .

Case Studies

Several case studies have documented the efficacy of related compounds with similar structures, reinforcing the potential of imidazo[4,5-b]pyridine derivatives in drug development.

  • Case Study 1 : A derivative showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 ng/mL, outperforming traditional treatments .
  • Case Study 2 : A related pyrazole derivative demonstrated significant anticancer activity against multiple cell lines, with IC50 values indicating potent growth inhibition .

Q & A

Q. What are the established synthetic routes for 5-Bromo-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine?

The compound is synthesized via cyclization of 5-bromopyridine-2,3-diamine with appropriate aldehydes under phase-transfer catalysis (PTC). Key steps include:

  • Reagents : Use of isopropyl and methyl substituents introduced via alkylation or condensation reactions.
  • Conditions : Solvents like DMF or ethanol, bases (K₂CO₃), and catalysts (tetrabutylammonium bromide) at room temperature or mild heating (40–60°C) .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from ethanol .

Q. How is the structural identity of this compound confirmed?

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., methyl/isopropyl protons at δ ~1.2–2.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular weight confirmation (expected [M+H]⁺ ~268–270 m/z) .
  • Elemental Analysis : Validate C, H, N, Br content (±0.3% deviation) .

Q. What are its basic physicochemical properties?

  • Molecular Weight : ~269.1 g/mol (calculated from C₁₀H₁₃BrN₃).
  • Solubility : Likely polar aprotic solvents (DMF, DMSO) due to aromatic N-heterocycles; limited solubility in water .
  • Stability : Sensitive to light/moisture; store at 2–8°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict its electronic and reactivity profiles?

  • DFT Applications : Optimize geometry using B3LYP/6-31G(d) basis sets to study frontier orbitals (HOMO-LUMO gaps), electrostatic potential maps, and nucleophilic/electrophilic sites .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR .

Q. What strategies address challenges in regioselective synthesis?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on pyridine-N to control bromination/methylation sites .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce byproducts (e.g., 20–30% yield improvement) .

Q. How does crystallography resolve structural ambiguities?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement; analyze π-π stacking (interplanar distance ~3.5–3.7 Å) and hydrogen-bonding networks (N–H⋯O/N) .
  • Challenges : Low crystal quality due to flexible isopropyl groups; optimize solvent (ethanol/acetone) and slow evaporation .

Q. What in vitro assays validate its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; compare to ciprofloxacin) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7; IC₅₀ <10 µM suggests potency) .

Q. How are mechanistic pathways in its synthesis elucidated?

  • Kinetic Studies : Monitor intermediates via HPLC/LC-MS to identify rate-determining steps (e.g., cyclization vs. alkylation) .
  • Isotope Labeling : Use ¹⁵N-labeled amines to trace reaction pathways .

Q. What analytical methods assess purity for pharmacological use?

  • HPLC : C18 column, acetonitrile/water gradient (purity ≥97%) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity across studies

  • Possible Causes : Variability in substituent positions (e.g., bromine at 5 vs. 6-position) or assay protocols .
  • Resolution : Standardize testing conditions (e.g., ATCC strains for antimicrobial assays) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. Conflicting crystallographic data on π-π interactions

  • Root Cause : Differences in substituent bulkiness (isopropyl vs. phenyl) altering packing motifs .
  • Approach : Compare multiple crystal forms (polymorphs) using Mercury software .

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